![molecular formula C40H54ClN8O19P3S B019343 Bezafibroyl-coa CAS No. 109881-30-3](/img/structure/B19343.png)
Bezafibroyl-coa
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Overview
Description
Bezafibroyl-coa is a molecule that plays a crucial role in lipid metabolism. It is synthesized in the liver and is involved in the breakdown of fatty acids. Bezafibroyl-coa is an important molecule in the study of lipid metabolism and has several applications in scientific research.
Mechanism of Action
Bezafibroyl-coa functions as a coenzyme in the oxidation of fatty acids. It is involved in the transfer of acyl groups from fatty acids to coenzyme A, which is necessary for the breakdown of fatty acids. Bezafibroyl-coa also plays a role in the regulation of lipid metabolism by activating certain enzymes involved in fatty acid oxidation.
Biochemical and Physiological Effects:
Bezafibroyl-coa has several biochemical and physiological effects. It promotes the breakdown of fatty acids and the production of energy. Bezafibroyl-coa also plays a role in the regulation of lipid metabolism and can help to prevent the accumulation of fatty acids in tissues.
Advantages and Limitations for Lab Experiments
Bezafibroyl-coa is a useful tool in the study of lipid metabolism and the regulation of fatty acid oxidation. However, there are limitations to its use in lab experiments. Bezafibroyl-coa is a complex molecule and its synthesis can be challenging. Additionally, its activity can be influenced by other factors such as pH and temperature.
Future Directions
There are several future directions for the study of bezafibroyl-coa. One area of research is the development of new methods for synthesizing bezafibroyl-coa. Another area of research is the study of the role of bezafibroyl-coa in metabolic disorders such as obesity and diabetes. Additionally, the use of bezafibroyl-coa in the development of new drugs for the treatment of metabolic disorders is an area of active research.
Synthesis Methods
Bezafibroyl-coa is synthesized in the liver through a series of enzymatic reactions. The first step in the synthesis of bezafibroyl-coa is the conversion of fatty acids into acyl-coa molecules. These molecules are then converted into bezafibroyl-coa through the action of several enzymes, including acyl-coa dehydrogenase and bezafibrate coa ligase.
Scientific Research Applications
Bezafibroyl-coa has several applications in scientific research. It is commonly used in the study of lipid metabolism and the regulation of fatty acid oxidation. Bezafibroyl-coa is also used in the study of metabolic disorders such as obesity and diabetes.
properties
CAS RN |
109881-30-3 |
---|---|
Product Name |
Bezafibroyl-coa |
Molecular Formula |
C40H54ClN8O19P3S |
Molecular Weight |
1111.3 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanethioate |
InChI |
InChI=1S/C40H54ClN8O19P3S/c1-39(2,20-64-71(61,62)68-70(59,60)63-19-27-31(67-69(56,57)58)30(51)37(65-27)49-22-48-29-33(42)46-21-47-34(29)49)32(52)36(54)45-16-14-28(50)43-17-18-72-38(55)40(3,4)66-26-11-5-23(6-12-26)13-15-44-35(53)24-7-9-25(41)10-8-24/h5-12,21-22,27,30-32,37,51-52H,13-20H2,1-4H3,(H,43,50)(H,44,53)(H,45,54)(H,59,60)(H,61,62)(H2,42,46,47)(H2,56,57,58)/t27-,30-,31-,32+,37-/m1/s1 |
InChI Key |
OZLXUAXALOFHOV-JODUHGKGSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)CCNC(=O)C5=CC=C(C=C5)Cl)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)CCNC(=O)C5=CC=C(C=C5)Cl)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)CCNC(=O)C5=CC=C(C=C5)Cl)O |
synonyms |
ezafibroyl-CoA bezafibroyl-coenzyme A coenzyme A, bezafibroyl- |
Origin of Product |
United States |
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